C2'-endo Sugar Conformation by Dihydrouridine
While direct data for 5-methyl-5,6-dihydrouridine is lacking, class-level inference from the core dihydrouridine (D) moiety reveals a critical biophysical differentiation from unmodified uridine (U). Dihydrouridine significantly promotes the C2'-endo sugar pucker, which is associated with increased conformational flexibility, in contrast to the C3'-endo conformation favored by uridine in A-form RNA helices [1].
| Evidence Dimension | Equilibrium constant for C2'-endo/C3'-endo sugar pucker interconversion at 25°C (Keq = [C2'-endo]/[C3'-endo]) |
|---|---|
| Target Compound Data | Not directly available. Data is for dihydrouridine (D) as the core analog. |
| Comparator Or Baseline | Uridine (U) in the context of the dinucleoside monophosphate Dp and Up. For Dp, Keq = 2.08. For Up, C3'-endo is dominant, and a direct Keq is not provided but implied to be << 1. |
| Quantified Difference | For dihydrouridine (D) in the trimer ApDpA, Keq = 10.8, compared to an implied value of << 1 for uridine. The C2'-endo conformation for D in ApDpA is thermodynamically stabilized by ΔΔH = 5.3 kcal/mol compared to U. |
| Conditions | 1D and 2D 1H-NMR spectroscopy analysis of Dp and ApDpA in aqueous solution. |
Why This Matters
This demonstrates that the dihydrouridine scaffold induces a fundamentally different local RNA geometry and flexibility profile, which is critical for researchers studying RNA folding, dynamics, and protein-RNA interactions.
- [1] Dalluge, J. J.; Hashizume, T.; Sopchik, A. E.; McCloskey, J. A.; Davis, D. R. Conformational flexibility in RNA: the role of dihydrouridine. Nucleic Acids Research 1996, 24 (6), 1073–1079. View Source
